molecular formula C9H10N4 B1309558 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine CAS No. 449756-97-2

2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine

Cat. No.: B1309558
CAS No.: 449756-97-2
M. Wt: 174.2 g/mol
InChI Key: NIIBEJVCPXCXBQ-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is an organic compound that features a triazole ring attached to a benzene ring via a methylene bridge

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The triazole ring in this compound can bind to metal ions, which is crucial for its role as an enzyme inhibitor. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to the heme iron in the enzyme’s active site . This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, derivatives of triazole compounds have demonstrated the ability to inhibit cell proliferation by interfering with kinase activity . This suggests that this compound may have potential as an anticancer agent by disrupting critical signaling pathways involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of enzymes. The triazole ring can form coordination bonds with metal ions in the enzyme’s active site, leading to enzyme inhibition . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxicity studies have shown that high doses of the compound can cause adverse effects, including liver and kidney damage . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit certain enzymes can also lead to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization within cells can affect its activity and function, as it may accumulate in certain organelles where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Attachment to Benzene Ring: The triazole ring is then attached to the benzene ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the triazole acts as a nucleophile attacking a benzyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,4-Triazol-1-yl)acetic acid: This compound features a triazole ring attached to an acetic acid moiety.

    2-(1H-1,2,4-Triazol-1-yl)terephthalic acid: This compound has a triazole ring attached to a terephthalic acid structure.

Uniqueness

2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its methylene bridge provides flexibility, making it a versatile building block for the synthesis of various bioactive molecules.

Properties

IUPAC Name

[2-(1,2,4-triazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIBEJVCPXCXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406749
Record name 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449756-97-2
Record name 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-(1,2,4-triazol-1-yl)cyanobenzene (508 mg, 2.99 mmol) and 25% by weight of palladium on carbon, 10% catalyst (134 mg) in ethanol (75 ml) was placed on a PARR Hydrogenation Apparatus under a hydrogen atmosphere at 55 psi. overnight. The mixture was filtered through celite and concentrated to give 2-(1,2,4-triazol-1-yl)-benzylamine; 1H NMR (CD3OD) δ8.80 (s, 1H), 8.22 (s, 1H), 7.64-7.43 (m, 4H), 3.66 (s, 2H).
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Synthesis routes and methods II

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Synthesis routes and methods III

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